3-(1-Methyl-2-oxocyclohexyl)propanoic acid
Description
Contextualizing 3-(1-Methyl-2-oxocyclohexyl)propanoic Acid in Cyclohexanone (B45756) and Propanoic Acid Chemistry
This compound is a bifunctional organic molecule that incorporates the structural features of both cyclohexanone and propanoic acid. The core of the molecule is a cyclohexanone ring, substituted at the alpha-position with a methyl group and a propanoic acid chain. This unique combination of a cyclic ketone and a carboxylic acid moiety on the same framework provides a rich chemical reactivity.
Academic Significance and Research Trajectory of δ-Oxo-acids
As a δ-oxo-acid, this compound belongs to a class of compounds that are valuable intermediates in organic synthesis. Oxoacids, in general, are organic compounds containing a carboxylic acid group and a ketone or aldehyde function. wikipedia.org The relative position of the keto group to the carboxyl group is crucial for their reactivity.
The research trajectory for oxoacids, including δ-oxo-acids, has been driven by their utility as precursors for a wide range of more complex molecules. For instance, α-keto acid derivatives are recognized as important synthetic precursors for many biologically active natural compounds. mdpi.com The development of synthetic sequences to produce such molecules with high enantiomeric excess is a significant area of research. mdpi.com The presence of two functional groups in δ-oxo-acids allows for intramolecular reactions to form cyclic compounds, such as lactones, or they can be used in the synthesis of heterocyclic systems. The stereocenter at the alpha-position of the ketone in this compound adds another layer of synthetic potential, making it a chiral building block for creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. chemimpex.com
Structural Basis for Reactivity and Synthetic Utility
The synthetic utility of this compound is directly derived from its distinct structural features. The molecule possesses a ketone carbonyl group, a carboxylic acid group, and a chiral quaternary carbon center. Each of these components contributes to its reactivity profile.
The ketone group is susceptible to nucleophilic attack and can also be deprotonated at the α-positions to form enolates, which can then react with electrophiles. The carboxylic acid group can undergo esterification, be converted into an acid chloride, or participate in amide bond formation. The presence of both of these functional groups allows for selective transformations or tandem reactions.
The quaternary stereocenter, established during synthesis, is a key feature for its application as a chiral building block. chemimpex.com The ability to synthesize this compound in an enantiomerically pure form is of high value for the production of pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity. chemimpex.com The methyl ester derivative, (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate, is noted for its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com
Interactive Data Table: Properties of Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate
Note: Data presented is for the methyl ester derivative, a closely related compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Appearance | Colorless liquid |
| Density | 1.056 g/mL at 25 °C |
| Boiling Point | 70 °C / 0.01 mmHg |
| Refractive Index | n20/D 1.469 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methyl-2-oxocyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(7-5-9(12)13)6-3-2-4-8(10)11/h2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZENSUUJRSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306073 | |
| Record name | 3-(1-Methyl-2-oxocyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58625-69-7 | |
| Record name | NSC173986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Methyl-2-oxocyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Strategic Approaches to the Synthesis of 3-(1-Methyl-2-oxocyclohexyl)propanoic acid
Condensation Reactions in the Construction of the Core Structure
Condensation reactions are a cornerstone of carbon-carbon bond formation and provide a direct route to the core structure of this compound. A prominent strategy in this category is the Stork enamine alkylation, which offers a regioselective method for alkylating ketones. wikipedia.orgnrochemistry.com
The synthesis commences with the reaction of 2-methylcyclohexanone (B44802) with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), to form a thermodynamically stable enamine. This enamine intermediate is nucleophilic and can react with various electrophiles. chemistrysteps.com For the synthesis of the target molecule, an appropriate three-carbon electrophile, like an acrylate (B77674) ester, serves as the Michael acceptor. wikipedia.org The reaction proceeds via a Michael-type addition, where the enamine attacks the β-carbon of the acrylate ester. chemistrysteps.comorganicchemistrytutor.com This step forms a new carbon-carbon bond at the desired α-position of the cyclohexanone (B45756) ring, creating the quaternary carbon center. Subsequent acidic hydrolysis of the resulting iminium ion intermediate regenerates the ketone and yields the propanoate ester, which can then be hydrolyzed to the final carboxylic acid product. wikipedia.org The Stork enamine synthesis is advantageous as it operates under milder conditions than traditional enolate alkylations and minimizes polyalkylation byproducts. chemistrysteps.com
Cyclohexanone-Acrylate Additions: Catalytic and Stoichiometric Variants
The Michael addition of a cyclohexanone derivative to an acrylate is a fundamental and effective method for constructing the carbon skeleton of this compound. wikipedia.org This conjugate addition can be performed using either stoichiometric or catalytic amounts of a base. nih.gov
Stoichiometric Approach: In the stoichiometric variant, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to completely deprotonate 2-methylcyclohexanone, quantitatively forming the lithium enolate. This pre-formed enolate is a potent nucleophile that readily attacks the β-position of a Michael acceptor, for instance, methyl acrylate. chemistrysteps.com The reaction is typically conducted at low temperatures to control reactivity and prevent side reactions. The resulting enolate is then protonated during aqueous workup to yield the target ester, methyl 3-(1-methyl-2-oxocyclohexyl)propanoate. Subsequent hydrolysis affords the desired carboxylic acid. This method offers high yields but requires stoichiometric quantities of a strong base and cryogenic conditions.
Catalytic Approach: The catalytic variant employs a substoichiometric amount of a base to generate the nucleophilic enolate in situ. nih.gov Bases such as sodium methoxide (B1231860) or potassium tert-butoxide can be used. The catalytic cycle involves the deprotonation of the ketone, Michael addition to the acrylate, and subsequent proton transfer from another ketone molecule to the product enolate, thereby regenerating the catalyst. masterorganicchemistry.com While this approach is more atom-economical, it can sometimes lead to side reactions like polymerization of the acrylate or self-condensation of the ketone if not carefully controlled.
| Method | Base | Conditions | Advantages | Disadvantages |
| Stoichiometric | LDA | Low Temperature (-78 °C) | High yield, good control | Requires strong base, cryogenic conditions |
| Catalytic | NaOMe, KOtBu | Room Temperature | Atom-economical, milder conditions | Potential for side reactions |
Derivatization from Precursor Compounds
An alternative synthetic route involves the derivatization of pre-existing, functionalized precursors. This strategy can be highly effective if a suitable starting material is readily available. One such approach begins with 2-methylcyclohexanone and introduces the propanoic acid side chain via alkylation.
This method involves the generation of the enolate of 2-methylcyclohexanone, as described previously, followed by reaction with a three-carbon electrophile containing a masked or protected carboxylic acid function. A suitable electrophile would be a 3-halopropanoate ester, such as ethyl 3-bromopropanoate. The enolate displaces the halide in an SN2 reaction to form the carbon-carbon bond at the α-position, directly installing the quaternary center and the complete carbon skeleton. researchgate.net The final step is the hydrolysis of the ester to the carboxylic acid. This method is straightforward but relies on the careful selection of the electrophile and reaction conditions to avoid elimination side reactions.
Enantioselective Synthesis and Chiral Induction
Creating the quaternary stereocenter of this compound with a specific three-dimensional orientation is a significant synthetic challenge. Enantioselective methods are employed to control the formation of one enantiomer over the other.
Enantioselective d'Angelo Michael Addition for δ-Oxo-acid Scaffolds
The asymmetric Michael addition is a powerful tool for the enantioselective synthesis of δ-oxo-acid scaffolds. One effective strategy, analogous to the principles of the d'Angelo or Hajos-Parrish reactions, utilizes chiral organocatalysts, often derived from natural sources like proline. researchgate.net These catalysts facilitate the reaction between a ketone and an α,β-unsaturated acceptor. researchgate.net
In this context, 2-methylcyclohexanone reacts with an acrylate ester in the presence of a chiral secondary amine catalyst. The catalyst first forms a chiral enamine intermediate with the ketone. mdpi.com This enamine then attacks the acrylate from a specific face, directed by the stereochemistry of the catalyst, leading to the formation of the C-C bond with high stereocontrol. psu.edu Hydrolysis of the resulting iminium species yields the enantioenriched product and regenerates the catalyst. researchgate.net This approach has been successfully used in the asymmetric Michael addition of cyclohexanones to various acceptors, achieving excellent diastereoselectivities and enantioselectivities. nih.govlookchem.com A specific example involves the reaction of a chiral ketimine derived from racemic 2-methylcyclohexanone and an enantiopure amine with an electrophile, resulting in a product with 95% enantiomeric excess (ee). mdpi.com
| Catalyst Type | Michael Acceptor | Typical Stereoselectivity |
| Chiral Pyrrolidine-based | Nitroolefins | up to >99:1 dr, 99% ee nih.gov |
| Chiral Ketimine | Ethyl 2-(phenylthio)-2-propenoate | 95% ee mdpi.com |
| Glucose-based Thiourea | Nitroolefins | up to >99/1 dr, 97% ee psu.edu |
Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Stereocenters
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a premier and highly versatile method for the enantioselective construction of all-carbon quaternary stereocenters. nih.govresearchgate.netnih.gov This methodology has been extensively developed and applied in the total synthesis of complex molecules. caltech.edusemanticscholar.orgnih.gov
A plausible synthetic route towards chiral this compound using this technology would start from an allylic precursor, such as the enol ether or enol carbonate of 2-methylcyclohexanone. Reaction of this substrate with a palladium(0) source generates a π-allylpalladium(II) complex. nih.gov In the presence of a chiral ligand, typically a phosphinooxazoline (PHOX) or a diphosphine ligand, this complex becomes chiral. semanticscholar.org A soft carbon nucleophile, such as a malonate ester, is then introduced. The nucleophile attacks one of the termini of the π-allyl complex, guided by the chiral ligand, to form the new carbon-carbon bond with high enantioselectivity. researchgate.netrsc.orgrsc.org The resulting product would contain the propanoic acid moiety in a protected form (as a malonic ester). Subsequent decarboxylation would furnish the desired enantioenriched this compound. This powerful method allows for the creation of the quaternary center with predictable and high levels of stereocontrol. nih.gov
Chiral Auxiliaries and Catalysts in Stereocontrolled Syntheses
Achieving stereocontrol in the synthesis of this compound requires sophisticated asymmetric methodologies. The primary strategies involve the use of chiral auxiliaries to direct diastereoselective reactions or the application of chiral catalysts to facilitate enantioselective transformations.
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of α-quaternary carboxylic acids, auxiliaries such as Evans' oxazolidinones and Myers' pseudoephedrine amides are particularly effective. nih.govacs.orguwo.ca
A plausible synthetic route would involve attaching a chiral auxiliary, for instance, a chiral oxazolidinone, to a propanoic acid derivative. The resulting chiral imide can then be converted into a corresponding nucleophile, such as a lithium enolate or a silyl (B83357) ketene (B1206846) acetal. This chiral nucleophile can then undergo a diastereoselective Michael conjugate addition to an appropriate electrophile like 1-methyl-2-cyclohexen-1-one. The facial selectivity of the addition is dictated by the steric and electronic properties of the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. uwo.ca Subsequent hydrolysis of the imide linkage removes the auxiliary, yielding the desired enantiomerically enriched propanoic acid. nih.govacs.org
Another approach involves the diastereoselective alkylation of an enolate derived from an amide of 2-methyl-3-(2-oxocyclohexyl)propanoic acid, where the stereochemistry is already set at a different center, though this is a less direct method for establishing the quaternary center itself. rsc.orgrsc.org A relevant strategy was demonstrated in the synthesis of α-SCF3-β-ketoesters, where a chiral diamine was used to form an enantiopure enamine that subsequently reacted stereoselectively with an electrophile. mdpi.com
Catalytic Asymmetric Synthesis: The use of substoichiometric amounts of a chiral catalyst represents a more atom-economical approach. nih.gov Organocatalysis and transition-metal catalysis are the two main pillars of this strategy.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful catalysts for asymmetric Michael additions. nih.govwisc.edu In a potential synthesis, a chiral amine could react with a donor molecule (e.g., an aldehyde precursor to the propanoic acid side chain) to form a transient chiral enamine. This enamine would then add to 1-methyl-2-cyclohexen-1-one in a highly enantioselective manner. nih.gov The stereochemical outcome is controlled by the catalyst's structure, which directs the approach of the Michael acceptor. wisc.edunsf.gov Alternatively, chiral phosphoric acids can act as bifunctional catalysts, activating both the nucleophile and the electrophile to facilitate highly organized, stereoselective transition states. researchgate.net
Transition-Metal Catalysis: Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has proven effective for constructing all-carbon quaternary stereocenters in high enantiomeric excess. nih.gov While this specific methodology involves aryl groups, the underlying principle of using a chiral ligand-metal complex to orchestrate an enantioselective conjugate addition could be adapted. A suitable organometallic nucleophile corresponding to the propanoic acid side chain could potentially be added to 1-methyl-2-cyclohexen-1-one in the presence of a chiral palladium, rhodium, or copper catalyst.
The table below summarizes representative results from the literature for analogous transformations, illustrating the potential efficacy of these stereocontrolled methods.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the underlying mechanisms of the key bond-forming reactions is essential for optimizing the synthesis of this compound.
The most direct C-C bond-forming strategy to construct the target molecule's framework is the Michael or 1,4-conjugate addition. masterorganicchemistry.comwikipedia.org The mechanism involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orgewadirect.comlibretexts.org
In this context, the Michael acceptor is 1-methyl-2-cyclohexen-1-one. The Michael donor would be an enolate derived from a propanoic acid ester. The reaction proceeds through three principal steps:
Enolate Formation: A base removes the acidic α-proton from the propanoic acid ester, forming a resonance-stabilized enolate nucleophile. wikipedia.orglibretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the cyclohexenone ring. The π-electrons from the alkene bond are pushed onto the carbonyl oxygen, forming a new, larger enolate intermediate. masterorganicchemistry.comlibretexts.org
Protonation: The newly formed enolate is protonated by a proton source (typically the conjugate acid of the base used, or during aqueous workup) to yield the final 1,5-dicarbonyl product, which is the ester of the target molecule. wikipedia.orglibretexts.org Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.
The thermodynamics of the reaction are generally favorable because the C-C single bond formed in the product is stronger than the C=C pi bond broken in the starting material. libretexts.org
Amine catalysis, a cornerstone of organocatalysis, offers a powerful method for activating carbonyl compounds toward conjugate addition reactions. nih.gov Secondary amines, such as morpholine or chiral pyrrolidine derivatives, play a crucial role by forming a transient, nucleophilic enamine intermediate with a carbonyl donor. wisc.edu
A patented method for synthesizing a similar compound, 3-(2-oxocyclopentyl)-propionic ester, utilizes morpholine as a catalyst. google.com The mechanism proceeds as follows:
Enamine Formation: Cyclopentanone reacts with morpholine to form a nucleophilic enamine, with the elimination of water.
Michael Addition: This enamine then acts as the nucleophile, adding to an acrylate ester (the Michael acceptor).
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to regenerate the ketone and release the amine catalyst, yielding the final product.
This catalytic cycle avoids the need for strong, stoichiometric bases to form an enolate. When a chiral amine is used, this process can be rendered highly enantioselective, as the catalyst creates a chiral environment that directs the attack of the electrophile. nih.govwisc.edu This enamine-based activation is a well-established strategy for the conjugate addition of aldehydes and ketones to various Michael acceptors. nsf.gov
The choice of solvent and other reaction parameters (temperature, concentration, catalyst loading) has a profound impact on the yield and stereoselectivity of the synthesis. rsc.org Solvents can influence reaction outcomes by solvating reactive intermediates, affecting the aggregation state of organometallic reagents, and modulating the activity of catalysts. researchgate.net
Solvent Effects: In diastereoselective alkylations involving lithium enolates, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used. However, the exact nature of the solvent can alter the geometry and aggregation of the enolate, thereby affecting facial selectivity. researchgate.net In organocatalyzed Michael additions, solvent choice can be critical. While non-polar solvents like toluene (B28343) may provide good selectivity, some reactions exhibit significantly enhanced rates and enantioselectivities in aqueous media. nih.gov This effect can be attributed to the hydrophobic packing of non-polar reactants and the stabilization of charged transition states by water molecules through hydrogen bonding. nih.gov
Parameter Optimization: Achieving optimal results requires systematic screening of reaction conditions. Key parameters to optimize include:
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing diastereomeric transition states.
Catalyst/Auxiliary: The structure of the chiral catalyst or auxiliary is paramount. Small modifications can lead to large changes in selectivity.
Base/Additives: The choice of base for enolate formation or the presence of acidic/basic additives can influence catalyst turnover and reaction pathways. nsf.gov
Concentration: Reactant concentration can affect reaction rates and, in some cases, selectivity, particularly in reactions involving catalyst aggregation or dimerization.
The following interactive table presents a hypothetical optimization study for an organocatalyzed Michael addition to form the target compound, demonstrating how systematic variation of parameters can lead to improved outcomes.
Flow Chemistry and Continuous Processing in Compound Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for optimizing reactions and improving safety and scalability. rsc.orgtcichemicals.com A continuous flow setup for the synthesis of this compound could provide precise control over reaction parameters, leading to higher yields and selectivities. acs.orgnih.gov
A potential multi-step flow process could be designed as follows:
Reagent Introduction: Solutions of the starting materials (e.g., a propanoic acid ester derivative and 1-methyl-2-cyclohexen-1-one) and a catalyst are continuously pumped from separate reservoirs.
Mixing and Reaction: The streams converge at a T-mixer, ensuring rapid and efficient mixing, before entering a temperature-controlled reactor coil. The residence time in the reactor, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume. acs.org This level of control is crucial for minimizing side reactions.
In-line Quenching/Workup: After exiting the reactor, the product stream can be mixed with a quenching agent. Subsequently, it can be passed through a column packed with an immobilized scavenger resin to remove excess reagents or the catalyst, simplifying purification. durham.ac.ukunimi.it
Product Collection: The purified product stream is collected continuously.
This approach is particularly advantageous for reactions that are highly exothermic or that involve unstable intermediates, as the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and temperature control. tcichemicals.com The synthesis of chiral α-halo ketones and other active pharmaceutical ingredients has been successfully demonstrated using multi-step continuous flow processes, highlighting the robustness and potential of this technology for producing complex molecules like this compound. nih.govacs.org
Chemical Reactivity and Functional Group Transformations
Oxidative and Reductive Manipulations of the Oxocyclohexyl Moiety
The ketone group on the cyclohexyl ring is a key site for redox manipulations, allowing for its conversion to alcohols or cleavage to form other products.
Selective Reduction of the Ketone to Hydroxyl Derivatives
The reduction of the ketone in 3-(1-methyl-2-oxocyclohexyl)propanoic acid to a secondary alcohol, yielding 3-(1-methyl-2-hydroxycyclohexyl)propanoic acid, is a common transformation. The choice of reducing agent is critical for selectivity, as the carboxylic acid group is also susceptible to reduction.
Standard hydride reagents can be employed for this purpose. Sodium borohydride (NaBH₄) is a mild reducing agent that is typically used for the reduction of aldehydes and ketones. It is generally not strong enough to reduce carboxylic acids or esters, making it a suitable candidate for the selective reduction of the ketone in the presence of the carboxylic acid functionality. The reaction is typically carried out in a protic solvent like methanol or ethanol.
Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid, leading to the formation of a diol, 3-(1-methyl-2-hydroxycyclohexyl)propan-1-ol. Therefore, for the selective formation of the hydroxyl derivative, milder and more chemoselective reagents are necessary.
Enzymatic and microbial reductions offer a high degree of stereoselectivity. For instance, the bioreduction of the related compound 3-(2-oxocyclohexyl)propionic acid using the yeast Pichia glucozyma has been shown to produce the corresponding δ-lactone, which forms via the intermediate hydroxy acid. This highlights the potential for microorganisms to selectively reduce the keto group with specific stereochemical outcomes.
Table 1: Comparison of Reducing Agents for this compound
| Reagent | Selectivity | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | High | 3-(1-Methyl-2-hydroxycyclohexyl)propanoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Low | 3-(1-Methyl-2-hydroxycyclohexyl)propan-1-ol |
| Baker's Yeast / Enzymes | High (Stereoselective) | Stereoisomers of 3-(1-Methyl-2-hydroxycyclohexyl)propanoic acid |
Oxidation Pathways Leading to Carboxylic Acids or Further Ketones
The oxidative transformation of the oxocyclohexyl moiety can proceed through several pathways, depending on the reagents and conditions employed.
One significant reaction is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this migration is determined by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons migrate preferentially. This would lead to the formation of a seven-membered lactone ring. Baeyer-Villiger monooxygenase enzymes can also catalyze this transformation with high enantioselectivity.
Under more vigorous oxidative conditions, the cyclohexyl ring can be cleaved. Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or nitric acid can break the carbon-carbon bonds of the ring. This oxidative cleavage typically results in the formation of dicarboxylic acids. For this compound, such a reaction would be expected to yield a complex mixture of products, including acids derived from the fragmentation of the cyclic structure.
Transformations Involving the Propanoic Acid Side Chain
The propanoic acid side chain offers a versatile handle for various functional group transformations, including esterification, nucleophilic substitution, and decarboxylation.
Esterification Reactions and Ester Derivatives
The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. This transformation is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed.
Several ester derivatives of this compound have been synthesized and are used as intermediates in various chemical syntheses. The methyl and ethyl esters are common examples. A related compound, 3-(2-oxocyclopentyl)-propionic ester, is prepared by reacting cyclopentanone and morpholine (B109124), followed by the addition of an acrylate (B77674).
Table 2: Examples of Ester Derivatives
| Ester Name | Alcohol Used | Molecular Formula |
|---|---|---|
| Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate | Methanol | C₁₁H₁₈O₃ |
| Ethyl 3-(1-methyl-2-oxocyclohexyl)propanoate | Ethanol | C₁₂H₂₀O₃ |
| tert-Butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate | tert-Butanol | C₁₁H₁₆N₂O₂S |
Nucleophilic Substitution Reactions at the Carboxylic Acid Functionality
Carboxylic acids are relatively unreactive towards nucleophilic acyl substitution because the hydroxyl group (-OH) is a poor leaving group. To facilitate these reactions, the -OH group must first be converted into a better leaving group.
A common strategy is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride, 3-(1-methyl-2-oxocyclohexyl)propanoyl chloride, is highly reactive.
This activated intermediate can then readily react with a wide range of nucleophiles.
Amide Formation : Reaction with primary or secondary amines yields the corresponding amides.
Ester Formation : Reaction with alcohols provides a high-yield route to esters, often under milder conditions than direct Fischer esterification.
Anhydride Formation : Reaction with a carboxylate salt can produce a mixed anhydride.
Another method for promoting amide formation directly from the carboxylic acid without isolating the acyl chloride involves the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylative Processes, Including Decarboxylative Dehydration
The propanoic acid side chain can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. For δ-oxocarboxylic acids like this compound, a notable transformation is decarbonylative dehydration .
Research has shown that (R)-3-(1-methyl-2-oxocyclohexyl)propanoic acid can be converted to (R)-2-methyl-2-vinylcyclohexanone through a palladium-catalyzed decarbonylative dehydration reaction. This process effectively serves as a method for the α-vinylation of the ketone. The reaction unveils the vinyl group from the masked carboxylic acid precursor. This transformation is significant as it allows for the enantioselective construction of a quaternary stereocenter followed by conversion to a synthetically useful α-vinyl ketone.
Formation of Polycyclic and Spirocyclic Derivatives
The structure of this compound is conducive to intramolecular reactions that can lead to the formation of bicyclic and spirocyclic systems. The proximity of the carboxylic acid group to the ketone and the cyclohexane (B81311) ring allows for cyclization reactions under appropriate conditions.
One plausible pathway to a polycyclic derivative is through an intramolecular aldol-type condensation. While the direct involvement of the carboxylic acid in an aldol (B89426) reaction is not typical, its conversion to a more reactive derivative, such as an acid chloride or an ester, could facilitate cyclization. For instance, activation of the carboxylic acid followed by an intramolecular acylation of the enolate of the cyclohexanone (B45756) could lead to a bicyclic dione. Subsequent intramolecular reactions could then yield more complex polycyclic structures.
The formation of spirocyclic derivatives is also a feasible transformation for this compound. Spiro-lactones, for example, can be generated from 3-(carboxyalkyl)-substituted cycloalkenones upon reaction with a reducing agent like sodium borohydride followed by acid quenching organic-chemistry.org. Although the starting material in this case is not an alkenone, similar principles of intramolecular cyclization could be applied. Under acidic conditions, the enol form of the ketone could potentially attack the protonated carboxylic acid group, leading to the formation of a spiro-lactone.
The following table outlines potential reaction pathways for the formation of polycyclic and spirocyclic derivatives from this compound, based on known organic reactions.
| Starting Material | Potential Reaction Type | Key Intermediates | Potential Product Class |
| This compound | Intramolecular Friedel-Crafts Acylation (after activation) | Acylium ion, enol/enolate | Bicyclic dione |
| This compound | Intramolecular Lactonization | Enol, protonated carboxyl group | Spiro-lactone |
| This compound derivative | Robinson Annulation | Michael adduct, aldol intermediate | Fused polycyclic ketone |
These proposed transformations highlight the synthetic potential of this compound as a building block for more complex molecules. The specific reaction conditions would be crucial in directing the outcome towards either polycyclic or spirocyclic systems.
Investigating Rearrangement Reactions and Isomerizations
The structure of this compound, particularly the presence of a quaternary carbon atom adjacent to a carbonyl group, suggests the possibility of interesting rearrangement reactions, especially under acidic conditions where carbocation intermediates can be formed.
Carbocation Rearrangements:
Carbocation rearrangements are common in organic chemistry and involve the migration of an alkyl group, aryl group, or hydrogen atom to a neighboring electron-deficient carbon center. libretexts.orgyoutube.comnih.govuregina.ca These shifts, often referred to as Wagner-Meerwein rearrangements, are driven by the formation of a more stable carbocation. masterorganicchemistry.com
In the case of this compound, protonation of the ketone or the carboxylic acid hydroxyl group could initiate the formation of a carbocation. For instance, dehydration of the carboxylic acid under strongly acidic conditions could lead to an acylium ion, or protonation of the ketone followed by the loss of a water molecule from the enol form could generate a carbocation on the cyclohexane ring.
Once a carbocation is formed, a 1,2-methyl shift from the quaternary center to an adjacent carbocationic center is a plausible rearrangement. This would result in a new carbocationic intermediate with a different carbon skeleton. Subsequent reaction with a nucleophile or elimination of a proton would lead to a rearranged product. The driving force for such a rearrangement would be the formation of a more stable carbocation (e.g., a tertiary carbocation).
The table below illustrates a hypothetical sequence for a carbocation-mediated rearrangement of this compound.
| Step | Description | Intermediate |
| 1 | Protonation of the carbonyl oxygen | Oxonium ion |
| 2 | Enolization | Enol |
| 3 | Protonation of the enol double bond | Secondary carbocation |
| 4 | 1,2-Methyl shift | Tertiary carbocation |
| 5 | Deprotonation | Isomerized product |
Other Potential Isomerizations:
Besides carbocation rearrangements, other types of isomerizations could be envisaged. For example, under specific catalytic conditions, a libretexts.orgyoutube.com-Wittig rearrangement of a derivative of the title compound could occur, potentially leading to a constitutional isomer with a different arrangement of atoms. researchgate.net
The study of these rearrangement and isomerization reactions is crucial for understanding the stability and reactivity of this compound and for exploring its potential as a precursor in the synthesis of novel molecular frameworks. The specific conditions, such as the nature of the acid catalyst, temperature, and solvent, would play a critical role in determining the outcome of these transformations.
Computational Chemistry and Theoretical Characterization
Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics
The three-dimensional structure of 3-(1-Methyl-2-oxocyclohexyl)propanoic acid is complex due to the flexible cyclohexyl ring and the rotatable bonds in the propanoic acid side chain. Conformational analysis is crucial to identify the most stable, low-energy arrangements of the atoms.
Molecular Mechanics (MM): This method would be the first step in exploring the conformational landscape. MM uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, this would involve analyzing the chair, boat, and twist-boat conformations of the cyclohexanone (B45756) ring and the various orientations of the propanoic acid chain relative to the ring.
Molecular Dynamics (MD): Following MM, molecular dynamics simulations would provide insight into the behavior of the molecule over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms, showing how the molecule vibrates, rotates, and changes conformation. This approach can confirm the stability of conformers found through MM and identify the most populated conformational states under specific conditions (e.g., in a solvent).
Table 4.1: Illustrative Data for Conformational Analysis This table illustrates the type of data that would be generated from a conformational analysis study. The values are hypothetical.
| Conformer | Dihedral Angle (C1-C2-C7-C8) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | 60° (gauche) | 0.00 | 75.2 |
| B | 180° (anti) | 1.50 | 20.1 |
| C | -60° (gauche) | 2.50 | 4.7 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT would be employed to:
Optimize Geometry: To find the most stable (lowest energy) three-dimensional structure of the molecule with high accuracy.
Analyze Reactivity: By calculating properties like molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), DFT can predict the reactive sites of the molecule. nih.gov The MEP map would indicate regions susceptible to electrophilic or nucleophilic attack.
Model Reaction Pathways: DFT can be used to calculate the transition state structures and activation energies for chemical reactions involving this compound, providing a detailed understanding of the reaction mechanism and kinetics.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. dergipark.org.tr
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predicted values can be compared with experimental spectra to aid in signal assignment.
IR Vibrational Modes: DFT can calculate the vibrational frequencies of the molecule. dergipark.org.tr These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid.
Table 4.2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table shows a hypothetical comparison between DFT-predicted and experimentally observed spectroscopic data.
| Property | Predicted Value (DFT/B3LYP) | Experimental Value |
| ¹H NMR (ppm) | ||
| -COOH | 12.10 | 12.05 |
| -CH₂-COOH | 2.45 | 2.41 |
| -CH₃ | 1.15 | 1.12 |
| ¹³C NMR (ppm) | ||
| C=O (ketone) | 210.5 | 209.8 |
| C=O (acid) | 178.2 | 177.9 |
| IR Frequencies (cm⁻¹) | ||
| O-H stretch (acid) | 3350 (broad) | 3345 (broad) |
| C=O stretch (acid) | 1715 | 1710 |
| C=O stretch (ketone) | 1735 | 1730 |
Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insight
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.govnih.gov
To investigate this compound as a potential enzyme inhibitor, molecular docking studies would be performed. For instance, given its structural similarity to substrates of cyclooxygenase (COX) enzymes, it could be evaluated as a potential COX inhibitor. mdpi.commdpi.com
The process would involve:
Obtaining the 3D crystal structure of the target enzyme (e.g., COX-1 or COX-2) from a protein database.
Defining the active site of the enzyme.
Docking the lowest-energy conformer of this compound into the active site using specialized software.
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site. researchgate.net
After docking, the strength of the interaction between the ligand and the enzyme is estimated by calculating the binding affinity. mdpi.com This is often expressed as a docking score or a predicted inhibition constant (Ki) or binding energy (kcal/mol). mdpi.com Lower binding energy values suggest a more stable protein-ligand complex and potentially a more potent inhibitor. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate binding free energy predictions after the initial docking. nih.gov
Table 4.3: Example of Molecular Docking Results for Hypothetical Targets This table provides an example of the data that would be generated from a molecular docking study against two hypothetical enzyme targets.
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Lanosterol 14α-demethylase | -6.5 | His377, Tyr132 | Pi-Alkyl, van der Waals |
Structure-Reactivity Relationship (SRR) Studies
The presence of the electron-withdrawing ketone and carboxylic acid groups significantly influences the electron distribution across the molecule. The carbonyl carbon of the ketone is electrophilic, making it susceptible to nucleophilic attack. The adjacent quaternary carbon, bearing a methyl group, introduces steric hindrance that can modulate the accessibility of the ketone. The propanoic acid side chain offers a site for reactions typical of carboxylic acids, such as esterification and amide formation.
Quantitative Structure-Activity Relationship (QSAR) models, often employed in medicinal chemistry, correlate variations in molecular descriptors with changes in chemical or biological activity. nih.govjapsonline.com For derivatives of cyclohexanone, QSAR studies have highlighted the importance of steric and electronic parameters in determining their biological interactions. frontiersin.orgacs.org These studies suggest that modifications to the substituents on the cyclohexane (B81311) ring can significantly alter the compound's reactivity and biological profile.
A theoretical SRR study on "this compound" would involve calculating various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters. Electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. Steric parameters, like molecular volume and surface area, can influence how the molecule interacts with other reactants or biological targets. Thermodynamic parameters, including heat of formation and Gibbs free energy, are vital for predicting the spontaneity and feasibility of chemical reactions.
Below is a hypothetical interactive data table illustrating the types of descriptors that would be calculated in a computational study of "this compound" and its hypothetical derivatives to establish a structure-reactivity relationship. The data presented is for illustrative purposes to demonstrate the concepts of SRR studies.
Interactive Data Table: Hypothetical Molecular Descriptors for SRR Studies
Filter by Descriptor Type: AllElectronicStericThermodynamic
| Compound | Descriptor | Value | Significance in Reactivity |
| This compound | HOMO Energy | -8.5 eV | Relates to electron-donating ability |
| This compound | LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| This compound | HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity |
| This compound | Dipole Moment | 3.5 D | Influences intermolecular interactions |
| This compound | Molecular Volume | 180 ų | Affects steric hindrance and accessibility |
| This compound | Surface Area | 220 Ų | Influences interaction with solvents and surfaces |
| This compound | Heat of Formation | -550 kJ/mol | Indicates thermodynamic stability |
| Hypothetical Derivative A (e.g., ester) | HOMO Energy | -8.7 eV | Change indicates altered electron-donating ability |
| Hypothetical Derivative A (e.g., ester) | LUMO Energy | -1.1 eV | Change indicates altered electron-accepting ability |
| Hypothetical Derivative B (e.g., amide) | Dipole Moment | 4.2 D | Increased polarity affects solubility and interactions |
By systematically modifying the structure of "this compound" (for instance, by creating esters or amides from the carboxylic acid group) and recalculating these descriptors, a quantitative relationship between structure and reactivity can be established. Such studies are foundational in designing molecules with specific desired chemical properties.
Exploration of Biological Activity and Mechanistic Pathways Non Clinical Focus
Investigation of Enzyme Interactions and Modulation Mechanisms
Comprehensive searches of scientific databases and literature have not revealed specific studies detailing the interaction of 3-(1-Methyl-2-oxocyclohexyl)propanoic acid with various enzyme systems.
Interaction with Metabolic Enzymes and Pathways
There is currently no available research documenting the direct interaction of this compound with metabolic enzymes or its influence on metabolic pathways.
Effects on Deubiquitinating Enzymes (DUBs), e.g., UCHL5
Information regarding the effects of this compound on deubiquitinating enzymes (DUBs), including Ubiquitin C-terminal Hydrolase L5 (UCHL5), is not present in the current body of scientific literature.
Quorum Sensing Inhibition Mechanisms, e.g., LasR protein interactions
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates gene expression. nih.gov This process is a target for antimicrobial strategies, with quorum sensing inhibitors (QSIs) sought to control bacterial virulence and biofilm formation. mdpi.comsciopen.com The LasR protein is a key transcriptional regulator in the QS system of Pseudomonas aeruginosa. While many natural and synthetic compounds are being investigated as QSIs, there are no specific studies that identify or describe the interaction of this compound with the LasR protein or its potential role in quorum sensing inhibition.
Cellular Pathway Interrogation
The influence of this compound on major cellular signaling pathways has not been specifically elucidated in published research.
Modulation of Signal Transduction Cascades (e.g., PI3K/AKT/mTOR, ERK1/2, PP2A)
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govnih.govmdpi.com Dysregulation of this pathway is implicated in various diseases. nih.govmdpi.com Similarly, the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is crucial for cell proliferation, differentiation, and survival. plos.org Protein Phosphatase 2A (PP2A) is a key tumor suppressor that negatively regulates signaling pathways like PI3K/AKT. researchgate.net However, no research is currently available that investigates the modulatory effects of this compound on the PI3K/AKT/mTOR, ERK1/2, or PP2A signaling cascades.
Influence on Protein Synthesis and Degradation Pathways
The PI3K/AKT/mTOR pathway is a central regulator of protein synthesis. nih.gov Given the lack of data on the compound's interaction with this pathway, its influence on protein synthesis and degradation remains unknown. No direct studies on this topic have been identified.
Data Tables
Due to the absence of specific research findings on the biological activity of this compound, no data tables can be generated.
Regulation of Transcription Factors and Gene Expression (e.g., E2F1)
No studies were identified that specifically investigate the effect of this compound on the regulation of the E2F1 transcription factor or its broader impact on gene expression. The E2F1 transcription factor is a critical regulator of the cell cycle and apoptosis, and while it is a target of investigation for many compounds, this particular acid has not been featured in such research.
Neurobiological Activity and Neurotropic Effects
Induction of Neurite Outgrowth and Neuronal Differentiation
The literature search did not yield any data demonstrating that this compound induces neurite outgrowth or promotes neuronal differentiation. Such activities are key indicators of a compound's potential for promoting nerve repair and regeneration.
Mechanisms Underlying Neuroregeneration and Neuroplasticity
In the absence of data on its effects on neurite outgrowth and neuronal differentiation, there is consequently no information on the potential mechanisms by which this compound might influence neuroregeneration and neuroplasticity.
Interaction with Metabotropic Glutamate (B1630785) Receptors (mGlu5) and Synaptic Plasticity
There is no available research on the interaction between this compound and metabotropic glutamate receptors, specifically the mGlu5 subtype, or its influence on synaptic plasticity. These receptors play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
A critical aspect of drug discovery and development is the elucidation of a compound's structure-activity relationship (SAR), which provides insights into how its chemical structure relates to its biological activity. For this compound, no SAR studies have been published that would delineate the chemical moieties responsible for any potential biological effects.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C1 position of the cyclohexane (B81311) ring allows 3-(1-Methyl-2-oxocyclohexyl)propanoic acid and its derivatives to serve as potent chiral building blocks in asymmetric synthesis. The (R)-enantiomer, in particular, is utilized for constructing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry for developing effective and safe medications. chemimpex.com
Derivatives of the acid, such as its esters, are key intermediates for introducing a quaternary stereocenter into a molecule. chemimpex.com For instance, a practical four-step synthesis has been developed for α,δ-dioxoesters, which utilizes a regio- and stereoselective Michael addition as the key transformation. This process leads to the creation of new chiral molecules bearing a quaternary stereocenter with high enantiomeric excess (95% ee) and in high yield. mdpi.com The ability to stereoselectively form quaternary carbon atoms is a significant challenge in organic synthesis, and this methodology plays a fundamental role in achieving that goal. mdpi.com These chiral synthons are essential for the production of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com
Precursor to Complex Natural Products and Bioactive Molecules
While specific, documented total syntheses of complex natural products originating directly from this compound are not extensively detailed in publicly available literature, its structural motif is characteristic of intermediates used in such endeavors. Chiral building blocks containing both a ketone and a carboxylic acid are highly valued for their versatility in forming new carbon-carbon bonds and for elaboration into more complex ring systems.
The oxocyclohexylpropanoic acid core provides a rigid scaffold with multiple functionalization points. In synthetic strategies, the ketone allows for aldol (B89426) additions, Grignard reactions, or Wittig-type olefinations to build complexity. The propanoic acid side chain can be used for amide or ester linkages or can be reduced or otherwise modified. This dual functionality allows for convergent synthetic routes, where different fragments of a target molecule can be coupled to this core structure.
The direct application of this compound as a precursor in the synthesis of Aspewentin analogues is not specifically reported in available research. However, the synthesis of bioactive molecules often relies on chiral pool starting materials or the asymmetric synthesis of key fragments. A compound with the structural features of this keto acid represents a potential starting point for constructing substituted cyclic systems found in various natural products. Its inherent chirality is particularly valuable for controlling the stereochemistry of the final target molecule.
Intermediate for Perfumes, Fragrances, and Flavoring Agents
Esters derived from this compound, particularly the methyl ester, are recognized for their utility in the flavor and fragrance industry. chemimpex.com (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate is noted for its pleasant aroma, which makes it a valuable component in fragrance formulations for products like cosmetics and perfumes, where it contributes to complex scent profiles. chemimpex.com Beyond fragrances, this compound is also employed as a flavoring agent in food products, enhancing their taste profiles. chemimpex.com
Table 1: Fragrance and Flavor Applications
| Application Area | Compound Derivative | Role |
|---|---|---|
| Perfume Formulation | (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate | Component for complex scent profiles |
| Cosmetics | (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate | Fragrance component |
Development of Novel Heterocyclic Systems and Derivatives
The functional groups within this compound provide a basis for the synthesis of novel heterocyclic systems. The ketone can react with nitrogen-based nucleophiles like hydrazine, hydroxylamine, or primary amines to form pyrazolines, isoxazoles, or substituted pyrroles, respectively. Furthermore, the carboxylic acid can participate in condensation reactions to form lactones, particularly if the ketone is first reduced to a hydroxyl group. The combination of these two functional groups allows for the creation of diverse fused and spirocyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Applications in Polymer Chemistry and Advanced Materials
The structure of this compound lends itself to potential applications in polymer chemistry. The carboxylic acid functionality allows the molecule to act as a monomer in the synthesis of polyesters or polyamides. Its incorporation into a polymer backbone would introduce a bulky, cyclic pendant group, which could influence the material's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. The ketone group offers a site for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to create thermoset materials or hydrogels.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of 3-(1-Methyl-2-oxocyclohexyl)propanoic acid presents stereochemical challenges that are increasingly being addressed through sustainable catalytic methods. Future research is focused on moving away from classical synthesis routes that require harsh conditions and stoichiometric reagents, toward greener, more efficient catalytic alternatives.
A primary focus is the application of organocatalysis for the asymmetric synthesis of the molecule's precursors. For instance, the crucial carbon-carbon bond can be formed via a Michael addition of a propanoate equivalent to 2-methylcyclohexenone. Research is geared towards developing highly stereoselective organocatalysts, such as chiral amines or squaramides, that can facilitate this reaction with high yield and excellent enantioselectivity (>99% ee). nih.gov This approach not only controls the stereochemistry but also aligns with the principles of green chemistry by avoiding heavy metal catalysts.
Furthermore, enzymatic and chemo-enzymatic strategies represent another promising frontier. Biocatalysis, using engineered enzymes like ene-reductases, could offer a highly selective method for the desymmetrization of prochiral precursors, establishing the key stereocenters in an environmentally benign manner. acs.org Advances in protein engineering are expected to yield bespoke enzymes tailored for this specific transformation. nih.gov
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic System | Potential Advantages | Research Focus |
|---|---|---|
| Asymmetric Organocatalysis | Metal-free, high stereoselectivity, mild conditions. | Design of novel chiral catalysts (e.g., squaramides, prolinol derivatives). |
| Biocatalysis (Enzymatic) | Exceptional selectivity, aqueous reaction media, biodegradable. | Enzyme screening and protein engineering of reductases and transaminases. |
| Heterogeneous Catalysis | Catalyst recyclability, suitability for flow chemistry. | Development of supported chiral catalysts for continuous production. |
| Photoredox Catalysis | Uses visible light as a renewable energy source, mild conditions. | Exploring radical pathways for novel bond formations and functionalizations. |
Advanced Analytical Techniques for Mechanistic and Stereochemical Studies
A complete understanding of the structure and reactivity of this compound requires sophisticated analytical methods. The presence of two adjacent stereocenters (one of which is quaternary) necessitates powerful techniques to confirm the relative and absolute stereochemistry.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a cornerstone of this research. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable. longdom.org
COSY helps establish the proton-proton coupling network within the cyclohexyl ring and the propanoic acid side chain.
HSQC correlates each proton with its directly attached carbon atom, confirming the carbon skeleton.
NOESY is crucial for determining the relative stereochemistry. Through-space correlations between the methyl group's protons and specific protons on the cyclohexane (B81311) ring can definitively establish their syn or anti relationship. wordpress.com
For determining the absolute configuration and enantiomeric purity, chiral chromatography (both HPLC and GC) is the gold standard. Developing specific chiral stationary phases that can effectively resolve the enantiomers of this compound is an active area of analytical research.
Additionally, mass spectrometry (MS) , particularly when coupled with techniques like tandem MS (MS/MS), is used to confirm the molecular weight and fragmentation patterns, providing unambiguous structural verification. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the elemental composition. acs.org
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Reaction Optimization: ML models, particularly those based on deep reinforcement learning, can be used to optimize the synthesis of the compound. acs.org By creating a model that correlates reaction parameters (e.g., catalyst, solvent, temperature, concentration) with outcomes (e.g., yield, stereoselectivity), an algorithm can efficiently navigate the complex parameter space to find the optimal conditions, requiring significantly fewer experiments than traditional methods. beilstein-journals.orgnih.gov For example, ML models have been successfully used to predict the face-selectivity of Michael additions, a key reaction in the synthesis of this compound's precursors. researchgate.net
Table 2: Applications of AI/ML in Research on this compound
| AI/ML Application | Specific Goal | Potential Impact |
|---|---|---|
| Retrosynthetic Planning | Identify the most efficient and novel synthetic routes. | Accelerates route design and reduces reliance on known chemistry. pharmafeatures.com |
| Reaction Condition Optimization | Predict optimal catalyst, solvent, and temperature for maximum yield and selectivity. | Minimizes experimental effort and resource consumption. beilstein-journals.org |
| Stereoselectivity Prediction | Forecast the stereochemical outcome of asymmetric reactions. | Guides the selection of chiral catalysts and conditions for desired isomers. researchgate.net |
| Property Prediction | Estimate physicochemical and potential biological properties in silico. | Prioritizes analogues for synthesis and screening. |
Exploration of Undiscovered Biological Activities and Target Identification
While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for bioactivity. Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and cyclic ketones are present in many biologically active natural products. nih.govsapub.org
Future research will involve comprehensive biological screening of the compound and its derivatives against a wide array of biological targets. High-throughput screening (HTS) campaigns could rapidly assess its activity against panels of enzymes (e.g., cyclooxygenases, kinases), receptors, and cancer cell lines. nih.gov Based on the activities of related structures, potential therapeutic areas of interest include inflammation, oncology, and metabolic diseases. researchgate.netmdpi.com
Once a biological activity is identified, the next frontier is target identification and validation . Modern chemoproteomics and thermal proteome profiling techniques can be employed to identify the specific protein(s) in the cell that the compound binds to. This involves treating cells or cell lysates with the compound and analyzing changes in protein thermal stability or using affinity-based probes to pull down binding partners. Identifying the molecular target is a critical step in understanding the mechanism of action and advancing the compound as a potential therapeutic lead.
Chemoinformatic Analysis of Analogue Libraries for Enhanced Bioactivity
Chemoinformatics and computational chemistry provide powerful tools for rationally designing analogues of this compound with improved biological activity. A key methodology in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. iosrjournals.org
A QSAR study involves synthesizing a library of analogues by systematically modifying the parent structure—for example, by changing the substituents on the cyclohexyl ring or derivatizing the carboxylic acid. The biological activity of each analogue is measured, and computational descriptors (representing properties like size, lipophilicity, and electronic character) are calculated. A mathematical model is then built to correlate these descriptors with bioactivity. nih.gov This model can then be used to predict the activity of virtual, unsynthesized compounds, guiding the design of more potent molecules.
Table 3: Hypothetical QSAR Descriptors for an Analogue Library
| Analogue Modification | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (Hypothetical) |
|---|---|---|---|---|
| Parent Compound | 1.85 | 198.25 | 54.37 | 1.0 |
| 4-Fluoro derivative | 1.95 | 216.24 | 54.37 | 1.5 |
| Propyl ester | 3.21 | 240.33 | 45.14 | 0.8 |
Such QSAR models provide crucial insights into which molecular properties are key for biological activity, enabling a more focused and efficient drug discovery process. nih.gov
Multi-Component Reactions Incorporating the Compound as a Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org The bifunctional nature of this compound makes it an excellent candidate for use as a central building block, or synthon, in various MCRs.
The presence of both a ketone and a carboxylic acid allows it to participate in some of the most powerful isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . beilstein-journals.org
In a Passerini reaction , the compound could serve as both the carbonyl and the carboxylic acid component in an intramolecular fashion, or react with an isocyanide and another component to form complex α-acyloxy carboxamides. mdpi.com
In an Ugi reaction , the compound could react with an amine, an isocyanide, and another component to generate diverse peptide-like scaffolds. The ketone would form an imine with the amine, and the carboxylic acid would participate as the acid component, all in a single pot. nih.govnih.gov
Utilizing this compound in MCRs would allow for the rapid synthesis of large libraries of complex molecules built around the 1-methyl-2-oxocyclohexyl core. These libraries would be highly valuable for screening for new biological activities, as they would explore a wide range of chemical space with high three-dimensional complexity. acs.org
Q & A
Q. What are the key synthetic routes for 3-(1-Methyl-2-oxocyclohexyl)propanoic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclization of intermediates using acidic catalysts. For example, a precursor (e.g., 0.184 g, 1 mmol) is dissolved in acetonitrile and CHCl₃ (1:1 ratio) with DIPEA (0.192 mL, 1.100 mmol) as a base. Cyclization steps may employ boron trifluoride diethyl etherate (BF₃·Et₂O) to drive ring formation, as seen in analogous propanoic acid derivatives .
| Step | Reagents/Conditions | Role | Yield Optimization Tips |
|---|---|---|---|
| Precursor activation | DIPEA in CHCl₃/MeCN | Neutralize acids, stabilize intermediates | Use anhydrous solvents to avoid side reactions |
| Cyclization | BF₃·Et₂O, 60°C | Catalyze ring closure | Slow addition of catalyst to control exothermicity |
| Workup | Aqueous extraction, rotary evaporation | Isolate product | Adjust pH to 3–4 for optimal precipitation |
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Analyze the cyclohexyl proton environment (δ 1.2–2.5 ppm for methyl and ketone groups) and propanoic acid carboxyl proton (δ 12–13 ppm) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) to assess purity (>97%) .
- Mass Spectrometry : Confirm molecular weight (184.23 g/mol) via ESI-MS (expected [M+H]⁺ at m/z 185.23) .
Advanced Research Questions
Q. When encountering low yields in the cyclization step, what mechanistic considerations and catalyst choices should be evaluated?
Methodological Answer: Low yields often stem from incomplete ring closure or side reactions. Mechanistic studies suggest:
- Catalyst Acidity : BF₃·Et₂O (Lewis acid) promotes electrophilic activation of ketones, but protic acids (e.g., H₂SO₄) may protonate intermediates, leading to dehydration byproducts.
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize carbocation intermediates, while CHCl₃ enhances solubility of non-polar precursors .
- Temperature Control : Exothermic cyclization requires gradual heating (40–60°C) to avoid decomposition .
Q. How can impurity profiling be systematically conducted for this compound, and what analytical techniques are most effective?
Methodological Answer: Impurities (e.g., unreacted precursors or dehydration byproducts) are identified using:
Q. Example Table: Common Impurities
| Impurity | Structure | Source | Detection Method |
|---|---|---|---|
| Dehydrated cyclohexenyl derivative | C₁₀H₁₄O₂ | Overheating during cyclization | LC-MS (m/z 167.10) |
| Unreacted ketone precursor | C₉H₁₄O₂ | Incomplete reaction | HPLC (Rt = 8.2 min) |
Q. How do computational models (e.g., DFT) aid in predicting the compound’s reactivity and interactions in biological systems?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using Fukui indices. For example, the ketone group (C=O) is a reactive site for nucleophilic attack .
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase) using the InChI key
TWWLPZJSEVDUQX-UHFFFAOYSA-Nto model hydrogen bonding with active sites .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?
Methodological Answer:
- Cross-Validation : Compare melting points (mp 85–89°C for analogs) and IR spectra (C=O stretch ~1700 cm⁻¹) with NIST Chemistry WebBook entries .
- Collaborative Studies : Replicate synthesis and characterization protocols across labs to isolate procedural variables (e.g., solvent purity, heating rates) .
Safety and Handling (Contextualized for Research)
Q. What engineering controls are recommended for handling this compound in aerosol-generating procedures (e.g., lyophilization)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
